Cas no 1022150-57-7 (Sgx-523)

Sgx-523 structure
Sgx-523 structure
Produktname:Sgx-523
CAS-Nr.:1022150-57-7
MF:C18H13N7S
MW:359.407720327377
MDL:MFCD16660190
CID:823009
PubChem ID:24779724

Sgx-523 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • SGX-523
    • 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline
    • 6-[[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]Quinoline
    • 6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline
    • Quinoline, 6-[[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-
    • SGX523
    • SGX-523 (SGX 523, SGX523)
    • 6-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo-[4,3-b]pyridazin-3-ylsulfanyl]quinoline
    • SGX523,SGX-523
    • SGX 523(SGX-523)
    • Quinoline,6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-
    • 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline SGX 523
    • SGX 523
    • WH8SQN09KJ
    • 6-{[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline
    • C18H13N7S
    • BDBM50355498
    • Quinoline, 6-[[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-;Quinoline, 6-[[6-(1-methyl-1H-pyrazol-4-yl)-1,
    • CHEBI:90624
    • 6-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]-quinoline
    • NSC-800884
    • BCZUAADEACICHN-UHFFFAOYSA-N
    • SGX-523?
    • NSC-758591
    • BCP01772
    • SDCCGSBI-0654344.P001
    • BRD-K19477839-001-07-6
    • HMS3654I04
    • AC-28431
    • NSC800884
    • Quinoline, 6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)-
    • s1112
    • SW219713-1
    • Q27088796
    • Met Kinase Inhibitor VI, SGX523 - CAS 1022150-57-7
    • CHEMBL1236107
    • J-518184
    • CCG-264717
    • 3dkg
    • DTXSID70647300
    • CS-0154
    • 3dkf
    • HMS3295E13
    • GTPL5709
    • HY-12019
    • 1022150-57-7
    • 6-{[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline (4)
    • 6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[5,4-f]pyridazin-3-yl]sulfanyl]quinoline
    • SCHEMBL4496422
    • DB08584
    • 6-{[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline
    • NCGC00263163-02
    • BDBM60589
    • MLS006010279
    • UNII-WH8SQN09KJ
    • 6-((6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)quinoline
    • AKOS025117577
    • NCGC00263163-01
    • NS00072376
    • BRD-K19477839-001-01-9
    • AS-16292
    • DB06314
    • Quinoline, 6-[[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-;Quinoline, 6-[[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-
    • SB19371
    • NSC758591
    • EX-A1482
    • SMR004701349
    • SGX-523, >=98%
    • Sgx-523
    • MDL: MFCD16660190
    • Inchi: 1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3
    • InChI-Schlüssel: BCZUAADEACICHN-UHFFFAOYSA-N
    • Lächelt: S(C1C([H])=C([H])C2=C(C([H])=C([H])C([H])=N2)C=1[H])C1=NN=C2C([H])=C([H])C(C3C([H])=NN(C([H])([H])[H])C=3[H])=NN21

Berechnete Eigenschaften

  • Genaue Masse: 359.09500
  • Monoisotopenmasse: 359.09531462g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 494
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topologische Polaroberfläche: 99.1

Experimentelle Eigenschaften

  • Dichte: 1.485
  • PSA: 99.09000
  • LogP: 3.22420

Sgx-523 Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Warnhinweis: P280-P305+P351+P338
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Sgx-523 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-12019-10mM*1mLinDMSO
SGX-523
1022150-57-7 99.28%
10mM*1mLinDMSO
¥870 2022-05-18
MedChemExpress
HY-12019-2mg
SGX-523
1022150-57-7 ≥99.0%
2mg
¥500 2024-04-21
Ambeed
A263510-1mg
6-((6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)quinoline
1022150-57-7 99%
1mg
$15.0 2025-02-24
eNovation Chemicals LLC
D480374-100mg
6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline
1022150-57-7 98%
100mg
$465 2024-05-24
ChemScence
CS-0154-50mg
SGX-523
1022150-57-7 99.28%
50mg
$594.0 2022-04-28
ChemScence
CS-0154-2mg
SGX-523
1022150-57-7 99.28%
2mg
$79.0 2022-04-28
S e l l e c k ZHONG GUO
S1112-50mg
SGX-523
1022150-57-7 99.78%
50mg
¥6314.25 2023-09-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S127194-5mg
Sgx-523
1022150-57-7 ≥98%
5mg
¥231.90 2023-09-01
MedChemExpress
HY-12019-100mg
SGX-523
1022150-57-7 ≥99.0%
100mg
¥7500 2024-04-21
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S80027-1mg
SGX-523
1022150-57-7 99%
1mg
¥310.00 2022-01-07
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1022150-57-7)Sgx-523
A25498
Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):156.0/258.0/693.0
atkchemica
(CAS:1022150-57-7)Sgx-523
CL3082
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung